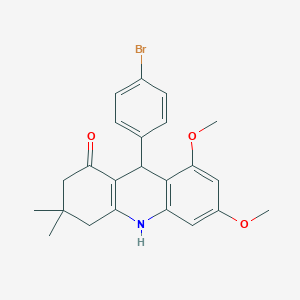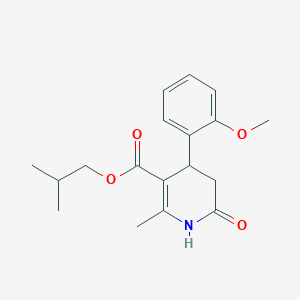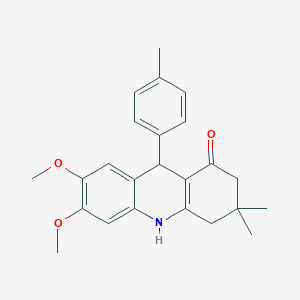
6,7-dimethoxy-3,3-dimethyl-9-(4-methylphenyl)-3,4,9,10-tetrahydroacridin-1(2H)-one
Overview
Description
6,7-Dimethoxy-3,3-dimethyl-9-(4-methylphenyl)-3,4,9,10-tetrahydro-1(2H)-acridinone is a synthetic organic compound belonging to the acridinone family Acridinones are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3,3-dimethyl-9-(4-methylphenyl)-3,4,9,10-tetrahydroacridin-1(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with dimethoxyacetophenone derivatives under acidic or basic conditions. The reaction is followed by cyclization and reduction steps to form the acridinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the compound into its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced acridinones, and substituted acridinones with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, acridinone derivatives are studied for their potential as DNA intercalators and enzyme inhibitors. This compound may exhibit similar properties, making it useful in studying biological processes and developing new therapeutic agents.
Medicine
Medicinally, acridinone derivatives have shown promise as anticancer, antimicrobial, and antiviral agents. 6,7-Dimethoxy-3,3-dimethyl-9-(4-methylphenyl)-3,4,9,10-tetrahydro-1(2H)-acridinone could be investigated for similar therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of dyes, pigments, and other materials due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3,3-dimethyl-9-(4-methylphenyl)-3,4,9,10-tetrahydroacridin-1(2H)-one would depend on its specific application. For example, as a DNA intercalator, it may insert itself between DNA base pairs, disrupting replication and transcription processes. As an enzyme inhibitor, it could bind to the active site of enzymes, preventing substrate binding and catalysis.
Comparison with Similar Compounds
Similar Compounds
Acridine: A parent compound with a simpler structure, known for its use in dyes and antiseptics.
Acridinone: A closely related compound with a similar core structure, used in medicinal chemistry.
Quinacrine: An acridine derivative used as an antimalarial and anti-inflammatory agent.
Uniqueness
6,7-Dimethoxy-3,3-dimethyl-9-(4-methylphenyl)-3,4,9,10-tetrahydro-1(2H)-acridinone is unique due to its specific substitutions on the acridinone core, which may confer distinct chemical and biological properties compared to other acridinone derivatives.
Properties
IUPAC Name |
6,7-dimethoxy-3,3-dimethyl-9-(4-methylphenyl)-2,4,9,10-tetrahydroacridin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c1-14-6-8-15(9-7-14)22-16-10-20(27-4)21(28-5)11-17(16)25-18-12-24(2,3)13-19(26)23(18)22/h6-11,22,25H,12-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGDLNGATWWHBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC(=C(C=C3NC4=C2C(=O)CC(C4)(C)C)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-DIMETHOXY-4-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE](/img/structure/B4263146.png)
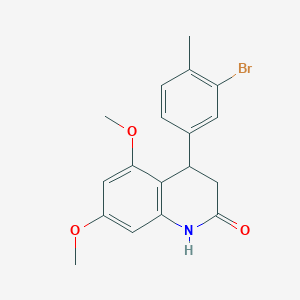
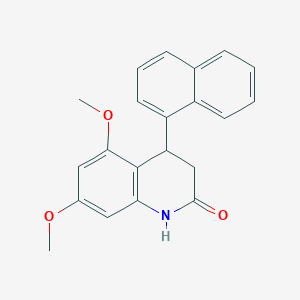
![4-[4-(DIMETHYLAMINO)PHENYL]-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE](/img/structure/B4263162.png)
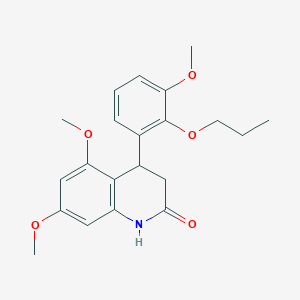
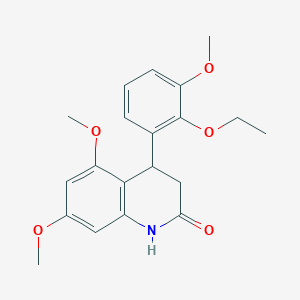
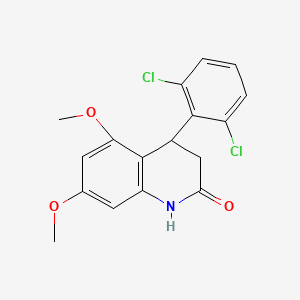
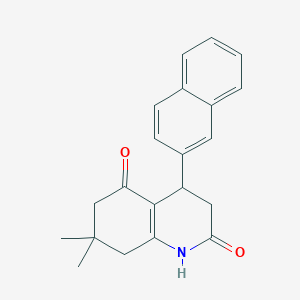

![5-(6-bromo-1,3-benzodioxol-5-yl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4263205.png)
![7-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B4263216.png)
![7-(1,3-benzodioxol-5-yl)-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B4263221.png)
